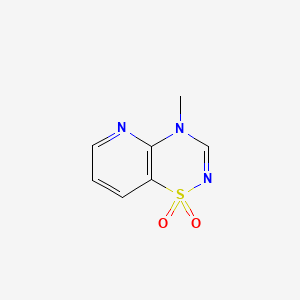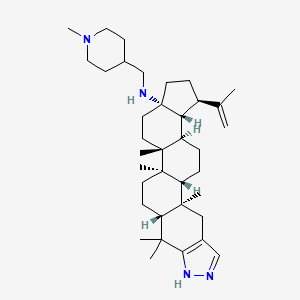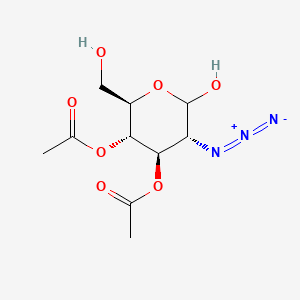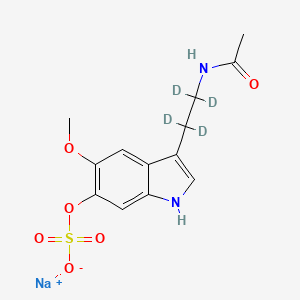
6-Sulfatoxy Melatonin-d4 (Major) Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sulfatoxy Melatonin-d4 (sodium) is a deuterium-labeled derivative of 6-Sulfatoxy Melatonin. This compound is primarily used as a stable isotope-labeled internal standard in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for precise quantification and tracking of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfatoxy Melatonin-d4 (sodium) involves the incorporation of deuterium atoms into the melatonin molecule. This process typically starts with the synthesis of deuterium-labeled melatonin, followed by sulfonation to introduce the sulfatoxy group. The final step involves the conversion to the sodium salt form to enhance solubility and stability.
Industrial Production Methods: Industrial production of 6-Sulfatoxy Melatonin-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Sulfatoxy Melatonin-d4 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the sulfatoxy group to other functional groups.
Substitution: The sulfatoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
6-Sulfatoxy Melatonin-d4 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of melatonin and its metabolites.
Biology: Helps in studying the metabolic pathways of melatonin in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of melatonin-based drugs.
Industry: Employed in the development and quality control of melatonin supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Sulfatoxy Melatonin-d4 (sodium) is similar to that of melatonin. It acts on melatonin receptors in the brain and other tissues, regulating circadian rhythms and promoting sleep. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking in metabolic studies.
Molecular Targets and Pathways:
Melatonin Receptors: MT1 and MT2 receptors in the brain.
Circadian Regulation: Influences the suprachiasmatic nucleus (SCN) to regulate sleep-wake cycles.
Antioxidant Pathways: Exhibits antioxidant properties by scavenging free radicals and modulating antioxidant enzymes.
Comparison with Similar Compounds
6-Sulfatoxy Melatonin: The non-deuterated form of the compound.
Melatonin: The parent compound without the sulfatoxy group.
Deuterated Melatonin: Melatonin labeled with deuterium but without the sulfatoxy group.
Uniqueness: 6-Sulfatoxy Melatonin-d4 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement is crucial.
Properties
Molecular Formula |
C13H15N2NaO6S |
|---|---|
Molecular Weight |
354.35 g/mol |
IUPAC Name |
sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate |
InChI |
InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1/i3D2,4D2; |
InChI Key |
RRAMWSGKMQYWPL-URZLSVTISA-M |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-])C([2H])([2H])NC(=O)C.[Na+] |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


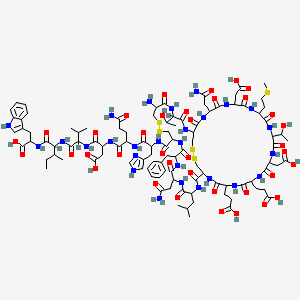
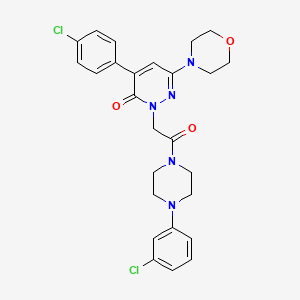
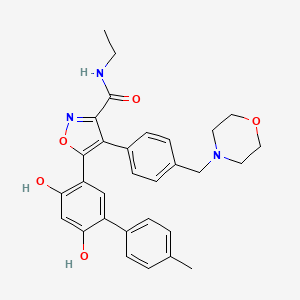
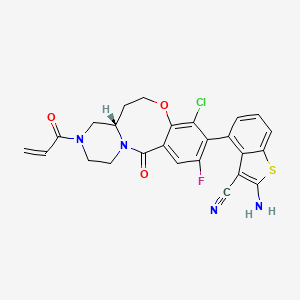
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
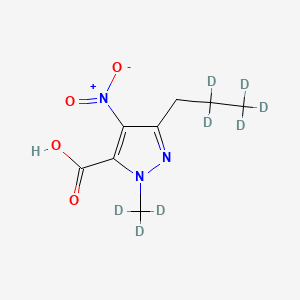
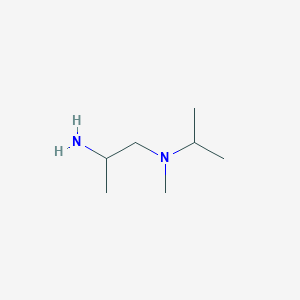
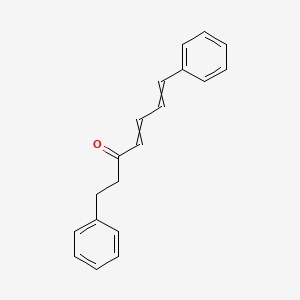
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
